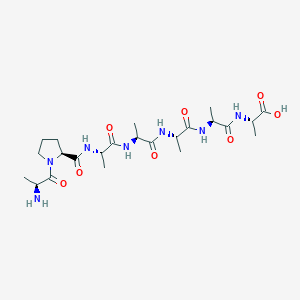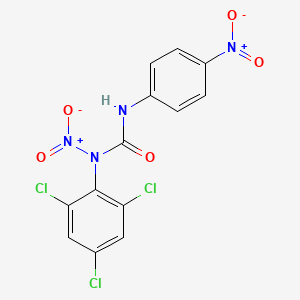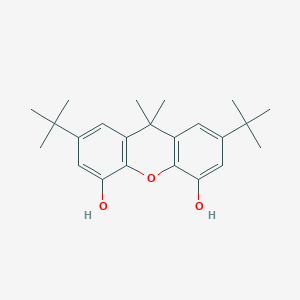![molecular formula C12H17NO2 B14249193 Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl- CAS No. 387818-20-4](/img/structure/B14249193.png)
Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl- is an organic compound with a complex structure that includes an acetamide group, a phenyl group, and a methylethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl- typically involves the reaction of N-phenylacetamide with 1-methylethoxy methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified using large-scale chromatography or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl- can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.
Substitution: The methylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Substitution: Various substituted acetamide derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide: A simpler compound with a similar acetamide group but lacking the phenyl and methylethoxy groups.
N-Phenylacetamide: Contains the phenyl group but lacks the methylethoxy group.
N-[(1-Methylethoxy)methyl]acetamide: Contains the methylethoxy group but lacks the phenyl group.
Uniqueness
Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl- is unique due to the presence of both the phenyl and methylethoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
387818-20-4 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N-phenyl-N-(propan-2-yloxymethyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-10(2)15-9-13(11(3)14)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |
InChI-Schlüssel |
HLQHBJCLTSHLQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCN(C1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


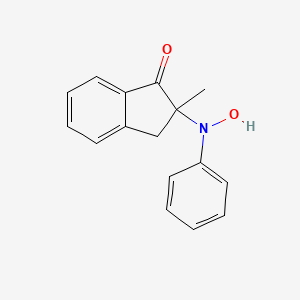
![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)


![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)
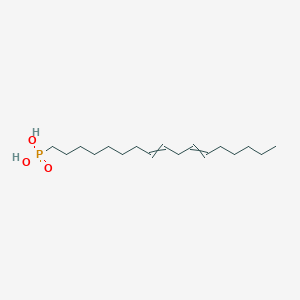
![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
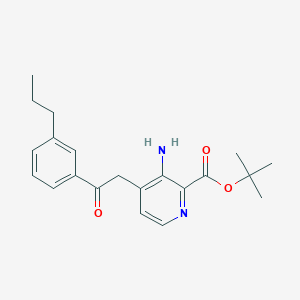
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
